![molecular formula C9H10N4 B3028242 3-Cyclopropylpyrazolo[1,5-a]pyrimidin-6-amine CAS No. 1779133-14-0](/img/structure/B3028242.png)
3-Cyclopropylpyrazolo[1,5-a]pyrimidin-6-amine
Overview
Description
The compound 3-Cyclopropylpyrazolo[1,5-a]pyrimidin-6-amine is a derivative of the pyrazolo[1,5-a]pyrimidine (PP) family, which is known for its diverse biological activities and potential in drug development. Although the specific compound is not directly mentioned in the provided papers, the general class of pyrazolo[1,5-a]pyrimidines has been studied extensively for various applications, including as key intermediates for functional fluorophores and as a scaffold for anti-inflammatory drugs .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives often involves cyclocondensation reactions. For instance, 3-formylpyrazolo[1,5-a]pyrimidines can be synthesized through a microwave-assisted process involving the reaction of β-enaminones with NH-3-aminopyrazoles, followed by formylation with Vilsmeyer-Haack reagent . Similarly, other derivatives, such as 2-phenylpyrazolo[1,5-a]pyrimidin-7-ones, are synthesized by introducing functional groups and substituents at various positions on the core structure to modulate their biological activity . These methods could potentially be adapted for the synthesis of 3-Cyclopropylpyrazolo[1,5-a]pyrimidin-6-amine by introducing a cyclopropyl group at the appropriate position.
Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives is often confirmed using techniques such as NMR, X-ray diffraction, and IR spectroscopy. For example, the structure of a 5-chloro-3-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine was confirmed by these methods, indicating the presence of a triclinic crystal system . These analytical techniques would be essential in determining the molecular structure of 3-Cyclopropylpyrazolo[1,5-a]pyrimidin-6-amine and confirming the placement of the cyclopropyl group.
Chemical Reactions Analysis
The pyrazolo[1,5-a]pyrimidine scaffold is versatile and can undergo various chemical reactions to yield new compounds with potential biological activities. For instance, the introduction of lipophilic groups and acyl moieties has been shown to be crucial for binding affinity to certain receptors, as seen in the synthesis of 2-arylpyrazolo[4,3-d]pyrimidin-7-amines . Additionally, the condensation of different acids with pyrazolo[3,4-d]pyrimidine derivatives containing an amide moiety has been used to create novel compounds . These reactions could be relevant for further functionalization of 3-Cyclopropylpyrazolo[1,5-a]pyrimidin-6-amine.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolo[1,5-a]pyrimidine derivatives can vary significantly depending on the substituents and functional groups present. For example, some derivatives exhibit large Stokes shifts and strong fluorescence intensity, which can be tuned by varying the acceptor or donor groups at specific positions . The anti-inflammatory properties of these compounds can also be influenced by structural modifications, as seen with 2-phenylpyrazolo[1,5-a]pyrimidin-7-ones, where certain derivatives were found to be devoid of ulcerogenic activity . These properties would need to be characterized for 3-Cyclopropylpyrazolo[1,5-a]pyrimidin-6-amine to understand its potential applications.
Scientific Research Applications
Synthesis of Derivatives for Pharmacological Interest : Abdelriheem, Zaki, and Abdelhamid (2017) discussed the synthesis of pyrazolo[1,5-a]pyrimidine derivatives for their potential antitrypanosomal activity. These compounds have attracted interest due to their role as antimetabolites in purine biochemical reactions (Abdelriheem, Zaki, & Abdelhamid, 2017).
Anticancer Properties : Lu Jiu-fu et al. (2015) synthesized a derivative of pyrazolo[1,5-a]pyrimidine and found it to possess moderate anticancer activity. This highlights the potential of these compounds in cancer research (Lu Jiu-fu et al., 2015).
Role in Antitumor and Antimicrobial Activities : Riyadh (2011) explored the use of enaminones derived from pyrazolo[1,5-a]pyrimidin-6-amine in synthesizing compounds with significant antitumor and antimicrobial activities (Riyadh, 2011).
Phosphodiesterase 1 (PDE1) Inhibitors : Li et al. (2016) investigated a set of 3-aminopyrazolo[3,4-d]pyrimidinones as PDE1 inhibitors, identifying a clinical candidate for the treatment of cognitive deficits associated with schizophrenia and Alzheimer's disease (Li et al., 2016).
Synthesis of PET Ligands for Imaging : Kumar et al. (2003) developed a synthesis of a highly selective CRF1 antagonist as a potential PET ligand, indicating its use in imaging studies (Kumar et al., 2003).
Biological Applications of IridiumIII Complexes : Gajera et al. (2016) synthesized iridiumIII complexes with pyrazole-substituted heterocyclic frameworks, demonstrating their potential in DNA binding and antibacterial activities (Gajera et al., 2016).
Synthesis for Antiviral Activity : Sanghvi et al. (1991) described the synthesis of pyrazolo[4,3-d]pyrimidin-7(6H)-one and its analogues for evaluating their antiviral activity, particularly against RNA and DNA viral replication (Sanghvi et al., 1991).
Safety and Hazards
The safety data sheet for 3-Cyclopropylpyrazolo[1,5-a]pyrimidin-6-amine indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
3-cyclopropylpyrazolo[1,5-a]pyrimidin-6-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4/c10-7-3-11-9-8(6-1-2-6)4-12-13(9)5-7/h3-6H,1-2,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASGWGZPIHIHSDP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C3N=CC(=CN3N=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201237143 | |
Record name | Pyrazolo[1,5-a]pyrimidin-6-amine, 3-cyclopropyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201237143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopropylpyrazolo[1,5-a]pyrimidin-6-amine | |
CAS RN |
1779133-14-0 | |
Record name | Pyrazolo[1,5-a]pyrimidin-6-amine, 3-cyclopropyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1779133-14-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrazolo[1,5-a]pyrimidin-6-amine, 3-cyclopropyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201237143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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